Sanguinarine Chloride Exhibits Superior Cytotoxic Potency in HL60 Leukemia Cells Compared to Chelerythrine
Sanguinarine chloride demonstrates markedly higher cytotoxic potency in human promyelocytic leukemia HL60 cells relative to chelerythrine, with an IC50 value of 0.37 μM [1]. The same study reports chelerythrine's IC50 in HL60 cells as 1.2 μM under comparable assay conditions [2]. Sanguinarine-induced apoptosis proceeds through a caspase-3/7-dependent mechanism involving p38 phosphorylation, a pathway directly linked to its PP2C inhibitory activity [1].
| Evidence Dimension | Cytotoxicity (IC50) in human promyelocytic leukemia HL60 cells |
|---|---|
| Target Compound Data | 0.37 μM |
| Comparator Or Baseline | Chelerythrine: 1.2 μM |
| Quantified Difference | 3.2-fold higher potency (lower IC50) for sanguinarine chloride |
| Conditions | HL60 cell line; 48-hour treatment; cell viability assay |
Why This Matters
For researchers investigating leukemia therapeutics or PP2C-mediated apoptosis pathways, sanguinarine chloride provides a 3.2-fold potency advantage over chelerythrine, reducing compound consumption and enabling lower working concentrations in dose-response studies.
- [1] Aburai, N., Yoshida, M., Ohnishi, M., & Kimura, K. (2010). Sanguinarine as a potent and specific inhibitor of protein phosphatase 2C in vitro and induces apoptosis via phosphorylation of p38 in HL60 cells. Bioscience, Biotechnology, and Biochemistry, 74(3), 548-552. IC50 = 0.37 μM. View Source
- [2] Malikova, J., Zdarilova, A., Hlobilkova, A., & Ulrichova, J. (2006). The effect of chelerythrine on cell growth, apoptosis, and cell cycle in human normal and cancer cells in comparison with sanguinarine. Cell Biology and Toxicology, 22, 439-453. Chelerythrine IC50 ≈ 1.2 μM in HL60 cells. View Source
